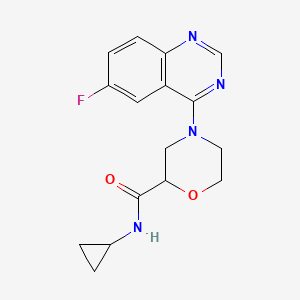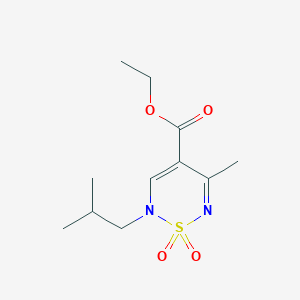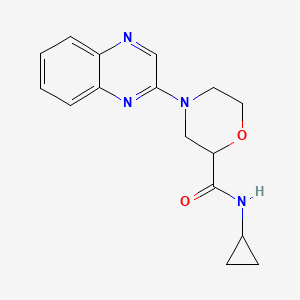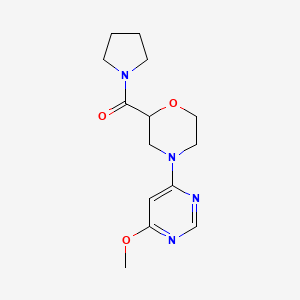
N-cyclopropyl-4-(6-fluoroquinazolin-4-yl)morpholine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-cyclopropyl-4-(6-fluoroquinazolin-4-yl)morpholine-2-carboxamide” belongs to the class of organic compounds known as quinazolinamines . These are heterocyclic aromatic compounds containing a quinazoline moiety substituted by one or more amine groups .
Synthesis Analysis
The synthesis of similar compounds has been discussed in the literature. For instance, synthetic approaches to the quinolone system, as well as all kinds of structural modifications by incorporating substituents into various positions or by means of annelation have been discussed . Another study discussed the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, and related compounds .Molecular Structure Analysis
The molecular structure of “this compound” is likely to be similar to other quinazolinamines, which are heterocyclic aromatic compounds containing a quinazoline moiety substituted by one or more amine groups .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the formation of complexes of fluoroquinolones with metals and their applications have been considered . Another study discussed the synthesis of morpholines and related compounds using vinyl sulfonium salts .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would likely be similar to other quinazolinamines .作用機序
Target of Action
It is known that quinazoline derivatives, which this compound is a part of, have been widely applied in the development of drug candidates due to the wide range of pharmacological effects its derivatives presented, including antitumor, antiviral, antibacterial, anti-inflammatory, and antimalarial activities .
Mode of Action
It is known that quinazoline derivatives have been used in the treatment of various diseases, including cancer . They interact with their targets in a way that inhibits the proliferation of disease-causing cells.
Biochemical Pathways
Quinazoline derivatives are known to affect various biochemical pathways, leading to their wide range of pharmacological effects .
Result of Action
It is known that quinazoline derivatives have antiproliferative activity against various cancer cell lines .
将来の方向性
生化学分析
Biochemical Properties
N-cyclopropyl-4-(6-fluoroquinazolin-4-yl)morpholine-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including mitogen-activated protein kinase 14 (MAPK14), which is involved in cellular responses to stress and inflammation . The compound’s interaction with MAPK14 suggests its potential in modulating inflammatory responses. Additionally, it may interact with other biomolecules, influencing various biochemical pathways.
Cellular Effects
This compound has notable effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with MAPK14 can affect the expression of genes involved in inflammation and stress responses . This modulation can lead to changes in cellular metabolism, impacting overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It binds to MAPK14, leading to enzyme inhibition or activation, which in turn affects gene expression . This binding interaction is crucial for its biochemical and cellular effects, as it modulates key signaling pathways involved in inflammation and stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation can lead to reduced efficacy over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as reduced inflammation and improved cellular function . At higher doses, it may cause toxic or adverse effects, including cellular damage and impaired metabolic function. Identifying the optimal dosage is crucial for maximizing its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of various metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall impact on cellular function. Understanding these pathways is essential for optimizing its use in biochemical applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . This interaction affects its localization and accumulation within different cellular compartments, influencing its overall efficacy and function.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with target biomolecules and its overall biochemical and cellular effects.
特性
IUPAC Name |
N-cyclopropyl-4-(6-fluoroquinazolin-4-yl)morpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2/c17-10-1-4-13-12(7-10)15(19-9-18-13)21-5-6-23-14(8-21)16(22)20-11-2-3-11/h1,4,7,9,11,14H,2-3,5-6,8H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGNLXNICYNLLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CN(CCO2)C3=NC=NC4=C3C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-chloro-4-({1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6471705.png)
![N-{1-[(pyridin-2-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6471717.png)
![3-methyl-4-{[1-(oxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6471725.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}acetamide](/img/structure/B6471736.png)
![methyl 2-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate](/img/structure/B6471738.png)
![ethyl 5-methyl-2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate](/img/structure/B6471745.png)
![1-(pyrrolidin-1-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6471754.png)
![3-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B6471758.png)
![1-(pyrrolidin-1-yl)-2-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6471772.png)

![4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6471806.png)

![4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6471813.png)
